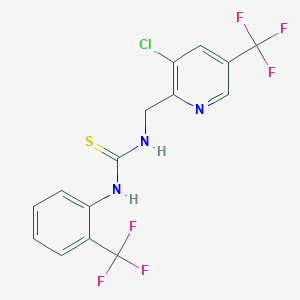
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety
Métodos De Preparación
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2-(trifluoromethyl)aniline in the presence of a thiourea reagent. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfonyl derivatives, piperidine derivatives, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. The thiourea moiety can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The pyridine ring can interact with aromatic residues in the target protein, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar compounds to 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)thiourea include:
1-(2,4-Dichlorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a dichlorophenyl group instead of the pyridine ring.
1-(3-Chloro-4-fluorophenyl)-3-(2-(trifluoromethyl)phenyl)thiourea: This compound has a chlorofluorophenyl group instead of the pyridine ring.
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)thiourea: This compound has a different substitution pattern on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H10ClF6N3S |
|---|---|
Peso molecular |
413.8 g/mol |
Nombre IUPAC |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10ClF6N3S/c16-10-5-8(14(17,18)19)6-23-12(10)7-24-13(26)25-11-4-2-1-3-9(11)15(20,21)22/h1-6H,7H2,(H2,24,25,26) |
Clave InChI |
RYDCNZJHLJCKBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




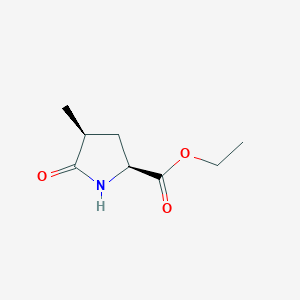

![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
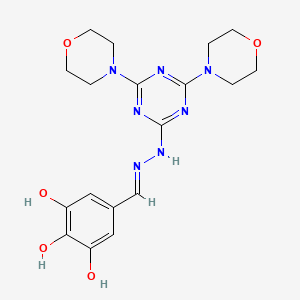
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)

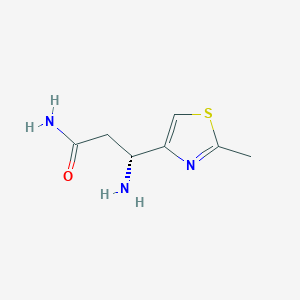
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
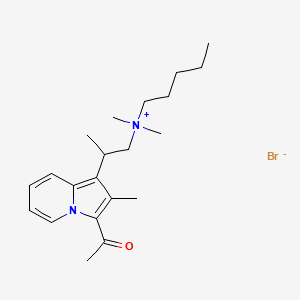
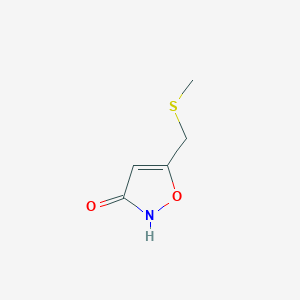
![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
